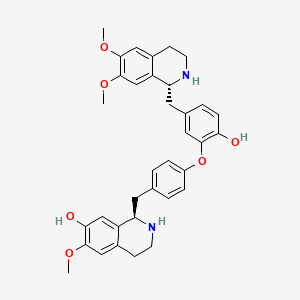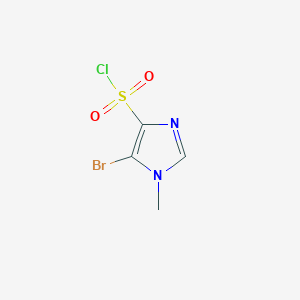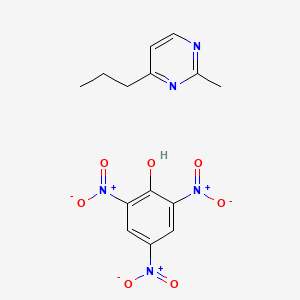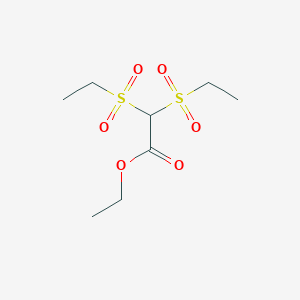
Ethyl di(ethanesulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl di(ethanesulfonyl)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl di(ethanesulfonyl)acetate can be synthesized through a series of chemical reactions involving the esterification of ethanesulfonic acid derivatives with ethanol. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the ester from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl di(ethanesulfonyl)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products Formed
Hydrolysis: Ethanesulfonic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various functionalized esters or other derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl di(ethanesulfonyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and functionalized compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl di(ethanesulfonyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release ethanesulfonic acid, which can then participate in further chemical reactions. The molecular pathways involved depend on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ethyl di(ethanesulfonyl)acetate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent and in the production of fragrances and flavors.
Methyl Butyrate: Known for its fruity odor and used in the food industry as a flavoring agent.
Uniqueness
This compound is unique due to its dual ethanesulfonyl groups, which impart distinct chemical properties and reactivity compared to simpler esters like ethyl acetate and methyl butyrate .
Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
Eigenschaften
CAS-Nummer |
90127-74-5 |
|---|---|
Molekularformel |
C8H16O6S2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
ethyl 2,2-bis(ethylsulfonyl)acetate |
InChI |
InChI=1S/C8H16O6S2/c1-4-14-7(9)8(15(10,11)5-2)16(12,13)6-3/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZGRDPEOSLDRHHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(S(=O)(=O)CC)S(=O)(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)
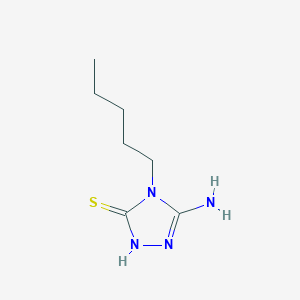
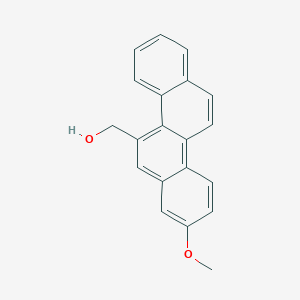
![Bicyclo[4.1.1]octa-1,5-diene](/img/structure/B14391679.png)

![[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391698.png)
methanone](/img/structure/B14391700.png)
![Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate](/img/structure/B14391702.png)
![3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate](/img/structure/B14391711.png)
![N-[2-(2,4-Dichlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14391727.png)
